molecular formula C11H10BrN3O2 B1269205 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid CAS No. 446829-14-7

3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid

Cat. No.: B1269205
CAS No.: 446829-14-7
M. Wt: 296.12 g/mol
InChI Key: JUEPIWSJQXPKLI-UHFFFAOYSA-N
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Description

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid is a versatile chemical compound widely used in scientific research. It is known for its potential in studying various biological processes and developing new drugs. The compound features a quinazoline ring system, which is a significant heterocyclic structure in medicinal chemistry due to its diverse biological activities .

Preparation Methods

The synthesis of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-bromoquinazoline.

    Amidation: The 6-bromoquinazoline undergoes amidation with an appropriate amine to form the intermediate 6-bromoquinazolin-4-ylamine.

    Coupling Reaction: The intermediate is then coupled with 3-bromopropanoic acid under suitable reaction conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in the study of biological processes, including enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-bromoquinazolin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system allows the compound to bind to these targets, inhibiting their activity and modulating biological pathways. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid can be compared with other quinazoline derivatives, such as:

    4-oxo-2-phenylquinazolin-3-ylamine: Known for its antimicrobial activity.

    N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Exhibits potent anticancer activity.

The uniqueness of this compound lies in its specific structure, which allows for diverse biological activities and applications in various fields of research.

Properties

IUPAC Name

3-[(6-bromoquinazolin-4-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c12-7-1-2-9-8(5-7)11(15-6-14-9)13-4-3-10(16)17/h1-2,5-6H,3-4H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEPIWSJQXPKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351176
Record name 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446829-14-7
Record name 3-[(6-bromoquinazolin-4-yl)amino]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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